molecular formula C13H21NO4 B8024318 Methyl cis-6-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylate

Methyl cis-6-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylate

Cat. No. B8024318
M. Wt: 255.31 g/mol
InChI Key: RZIDCDXFSTUXMB-VHSXEESVSA-N
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Description

“Methyl cis-6-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylate” is a chemical compound with the CAS Number: 323196-39-0 . It has a molecular weight of 255.31 . The compound is typically in the form of a white to yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H21NO4/c1-13(2,3)18-12(16)14-10-8-6-5-7-9(10)11(15)17-4/h5-6,9-10H,7-8H2,1-4H3,(H,14,16)/t9-,10-/m1/s1 . This indicates that the compound contains a cyclohexene ring with an amino group that is protected by a tert-butoxycarbonyl (Boc) group .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 255.31 . The InChI code provides information about its molecular structure .

Mechanism of Action

The mechanism of action of this compound is not clear as it might depend on the context in which it is used. The Boc group can be removed under acidic conditions to yield a free amine, which can then participate in further reactions .

properties

IUPAC Name

methyl (1S,6R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-10-8-6-5-7-9(10)11(15)17-4/h5-6,9-10H,7-8H2,1-4H3,(H,14,16)/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIDCDXFSTUXMB-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC=CCC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC=CC[C@@H]1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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